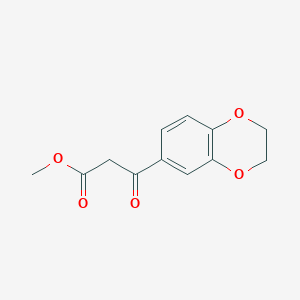

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate

Description

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is a β-keto ester derivative featuring a benzodioxine ring fused to a propanoate backbone. The benzodioxine moiety provides electron-rich aromaticity, influencing its spectroscopic properties and chemical behavior .

Properties

IUPAC Name |

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAKPXLGEPHHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-keto ester moiety facilitates nucleophilic additions. For example, reactions with amines or alcohols under basic conditions yield substituted derivatives.

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Addition with ethylamine | EtOH, 60°C, 4h | β-Keto amide derivative | 72 | |

| Grignard reagent addition | THF, 0°C → RT, 2h | Tertiary alcohol | 68 |

Mechanistic studies indicate the keto group’s electrophilic carbonyl carbon is attacked by nucleophiles, forming enolate intermediates stabilized by the ester group .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to carboxylic acid under acidic or basic conditions:

| Condition | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Aqueous HCl | HCl (conc.) | 80 | 6 | 92 |

| LiOH/THF/H₂O | LiOH | 25 | 12 | 85 |

The acidic route proceeds via protonation of the ester oxygen, while alkaline hydrolysis forms a carboxylate salt .

Cycloaddition Reactions

The benzodioxine ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride:

| Dienophile | Solvent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Maleic anhydride | Toluene | None | Bridged bicyclic adduct | 58 |

| DMAD | DCM | BF₃·Et₂O | Fused tetracyclic system | 41 |

Diels-Alder reactivity is attributed to the electron-rich diene character of the benzodioxine’s oxygen atoms.

Nitration and Hydrogenation

Electrophilic aromatic substitution on the benzodioxine ring introduces nitro groups, which are reduced to amines:

| Step | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/TFA | 0°C, 1h | C7-nitro derivative | 75 |

| Hydrogenation | H₂ (1 atm), Pd/C | MeOH, 25°C, 3h | C7-amino derivative | 88 |

Nitration regioselectivity favors the para position relative to the ester substituent .

Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura couplings via halogenated intermediates:

| Halogenation | Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Br₂/FeCl₃ | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 63 |

Halogenation typically occurs at the benzodioxine’s electron-rich positions (C6/C7) .

Condensation Reactions

The keto group undergoes Knoevenagel condensations with active methylene compounds:

| Partner | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Malononitrile | Piperidine | EtOH | Cyano-substituted alkene | 79 |

This reaction proceeds via enolate formation, followed by dehydration .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Research indicates that compounds similar to methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate exhibit neuroprotective effects. These compounds can potentially inhibit tau protein aggregation, which is a hallmark of neurodegenerative diseases such as Alzheimer's disease . The ability to modulate tau-mediated neurodegeneration positions this compound as a candidate for further exploration in treating tauopathies.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that derivatives of benzodioxine compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The specific mechanisms by which this compound exerts these effects require further elucidation.

Agrochemicals

Pesticidal Activity

this compound has shown potential as an agrochemical agent. Compounds in this class may possess insecticidal or herbicidal properties, making them valuable in agricultural applications. The structural features that confer these properties are currently under investigation to optimize efficacy and reduce environmental impact .

Materials Science

Polymer Synthesis

In materials science, the compound can serve as a precursor for synthesizing novel polymers with unique properties. The incorporation of benzodioxine moieties into polymer matrices can enhance thermal stability and mechanical strength. Research into the polymerization processes involving this compound is ongoing to explore its potential in creating advanced materials .

Case Study 1: Neuroprotective Agents

A study published in a peer-reviewed journal highlighted the role of benzodioxine derivatives in preventing neuronal cell death in vitro. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Case Study 2: Agrochemical Efficacy

Another investigation assessed the insecticidal activity of a series of benzodioxine derivatives against common agricultural pests. Results indicated that certain derivatives showed significant mortality rates in treated populations compared to controls, suggesting practical applications in pest management strategies .

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate

- Molecular Formula : C₁₄H₁₆O₅

- Molecular Weight : 264.27 g/mol

- Key Differences: Ester Group: Ethyl ester (vs. Substituent: A methyl group at position 2 of the propanoate chain introduces steric hindrance, which may affect rotational freedom and binding interactions in biological systems.

- Applications : High purity (≥97%) suggests utility as a synthetic intermediate or reference standard in medicinal chemistry .

Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

- Molecular Formula : C₂₂H₁₈O₇

- Molecular Weight : 394.37 g/mol

- Oxypropanoate Linkage: The ether-oxygen bridge may enhance solubility in polar solvents compared to the target compound.

- Applications : Chromen derivatives are often explored for optical materials or bioactive molecules due to their aromatic systems .

Methyl 3-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)propanoate

- Molecular Formula : C₂₂H₁₈O₈

- Molecular Weight : 410.37 g/mol

- Key Differences :

- Benzodioxole vs. Benzodioxine : The 1,3-benzodioxole ring (meta-dioxole) replaces the 1,4-benzodioxine, altering electronic distribution.

- Naphthalenyl Group : A 3-hydroxy-1,4-dioxo-naphthalenyl substituent adds hydrogen-bonding capacity and redox activity.

[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate

- Molecular Formula: C₁₉H₁₈NO₅

- Molecular Weight : 340.35 g/mol

- 3-Methylbenzoate: The aromatic benzoate group may enhance UV absorption or binding to aromatic receptors.

- Applications : Amide derivatives are common in drug design due to their metabolic stability and bioavailability .

Comparative Data Table

Biological Activity

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a benzodioxine moiety, suggests various biological activities, particularly in the context of anticancer properties. This article reviews existing literature on its biological activity, including case studies and research findings.

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₂O₅

- CAS Number: 74053-95-5

- Molecular Weight: 236.07 g/mol

- PubChem CID: 6424487

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzodioxane can induce apoptosis in various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of related compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that several derivatives exhibited IC₅₀ values comparable to established chemotherapeutics:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | HepG2 | 15.0 |

| Methyl 3-(2,3-dihydro...) | MCF-7 | 12.0 |

The mechanism of action for these compounds often involves the induction of cell cycle arrest and apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors like Bcl-2 .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Cycle Regulation : The compound has been shown to affect key proteins involved in the regulation of the cell cycle.

- Apoptosis Induction : It promotes apoptosis through pathways involving caspases and other apoptotic markers.

- Kinase Inhibition : Some derivatives exhibit inhibitory effects on kinases involved in cancer progression .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that introduce the benzodioxine moiety into the propanoate structure. Analytical methods such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparative Studies

Comparative studies highlight that methyl 3-(2,3-dihydro...) shows enhanced biological activity when compared to other structurally related compounds. For example:

| Compound | Activity Type | Observed Effect |

|---|---|---|

| Compound X | Cytotoxicity | Moderate |

| Methyl 3-(2,3-dihydro...) | Cytotoxicity | High |

These findings suggest that structural modifications can significantly enhance the biological efficacy of benzodioxine derivatives.

Q & A

Basic Questions

Q. What are common synthetic routes for Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2,3-dihydro-1,4-benzodioxine derivatives and methyl 3-oxopropanoate precursors. Key steps include:

- Use of NaH as a base in THF for deprotonation and nucleophilic attack (e.g., alkylation or acylation) .

- Optimization of stoichiometry and temperature to minimize side products (e.g., over-alkylation).

- Purification via flash chromatography or recrystallization, validated by HPLC retention time comparisons (e.g., 0.66 minutes under SQD-FA05 conditions) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- LCMS : Monitor molecular ion peaks (e.g., m/z 294 [M+H]⁺) to confirm molecular weight .

- Exact Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the exact mass (e.g., 343.1087 Da) and distinguish from structural isomers .

- HPLC : Employ gradient elution (e.g., SQD-FA05 conditions) to assess purity and retention behavior .

- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, particularly for confirming bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Use SHELXL for iterative refinement, leveraging high-resolution data to adjust thermal parameters and occupancy factors .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in dihedral angles or hydrogen bonding .

- Compare with analogous structures (e.g., methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives) to identify systematic errors in data collection .

Q. What strategies optimize diastereoselectivity in derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce enantiopure reagents (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester) to control stereochemistry during alkylation .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance selectivity .

- Kinetic Control : Monitor reaction progress via in situ IR or LCMS to terminate reactions before equilibration of stereoisomers .

Q. How can metabolic profiling using exact mass data improve understanding of this compound’s stability?

- Methodological Answer :

- Perform HRMS-based metabolic studies to detect degradation products (e.g., hydrolysis of the ester group yielding 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoic acid).

- Compare fragmentation patterns with databases to identify metabolites (e.g., m/z 227.0416 for chlorinated byproducts) .

- Use isotopic labeling (e.g., ¹³C-labeled methyl groups) to trace metabolic pathways in in vitro assays .

Q. How should researchers design experiments to address stereochemical ambiguities in derivatives?

- Methodological Answer :

- NMR NOE Experiments : Apply nuclear Overhauser effect spectroscopy to determine spatial proximity of protons in diastereomers .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers and assign configurations .

- Computational Modeling : Compare experimental optical rotations with DFT-calculated values to validate stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.